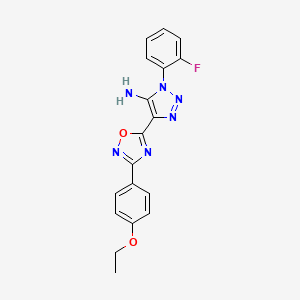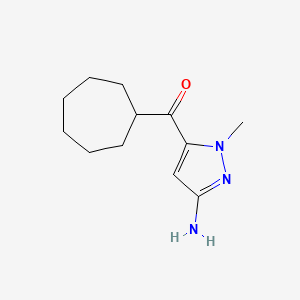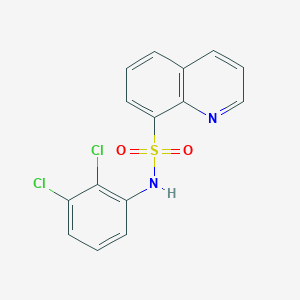
N-(2,3-二氯苯基)喹啉-8-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline-8-sulfonamides, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The introduction of the 1,2,3-triazole system, a commonly used amide bioisoster in medicinal chemistry, may result in better stabilization of the ligand–receptor .Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide” has been studied using density functional theory (DFT) calculations . The most stable structure is obtained in the gas phase, with a high energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating high-charge mobility in the compound .Chemical Reactions Analysis
The chemical reactions involving quinolines, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, have been summarized . These reactions involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .科学研究应用
癌症研究中的促凋亡作用
已经合成并评估了带有磺胺片段的化合物,包括 N-(喹啉-8-基) 衍生物,以了解它们的抗癌活性。这些化合物显示出显着降低细胞增殖并诱导各种癌细胞系中促凋亡基因的 mRNA 表达,表明它们作为癌症治疗中治疗剂的潜力 (Cumaoğlu 等,2015)。
癌症抑制的分子对接研究
包括磺胺化合物在内的合成喹啉衍生物已通过分子对接研究作为新的潜在癌症抑制剂进行了评估。这些研究有助于了解分子相互作用和此类化合物对癌细胞的作用机制 (Kamaraj 等,2021)。
抗菌活性
通过绿色化学方法合成的新型喹喔啉磺胺类对包括葡萄球菌属和埃希氏大肠杆菌在内的各种细菌菌株表现出有希望的抗菌活性。这突出了此类化合物在开发新抗生素中的潜力 (Alavi 等,2017)。
环境研究中的痕量分析
喹啉磺胺类已用于开发分析方法,用于痕量分析氯化饮用水中的抗生素。此类方法对于监测环境污染和确保水安全至关重要 (Ye 等,2007)。
喹啉的合成
磺胺衍生物已用作喹啉衍生物合成的催化剂,由于其生物活性,喹啉衍生物在药物化学中具有重要意义。这些方法为喹啉的合成提供了高效且环保的途径 (Maleki 等,2015)。
作用机制
Target of Action
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide is a chemical compound that has shown significant potential in scientific research due to its therapeutic applications. The primary targets of N-(2,3-dichlorophenyl)quinoline-8-sulfonamide are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in various biochemical processes. MAOs are involved in the regulation of mood, emotions, and behavior , while ChEs are critical for the production of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity .
Mode of Action
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide interacts with its targets (MAOs and ChEs) by inhibiting their activity . This inhibition results in an increase in the levels of MAO and acetylcholinesterase (AChE) in the presynaptic cleft, thereby improving signaling . The compound’s interaction with these enzymes involves various types of bonding interactions, including hydrogen bonding, alkyl, amid, and sulfur p–p interactions .
Biochemical Pathways
The action of N-(2,3-dichlorophenyl)quinoline-8-sulfonamide affects several biochemical pathways. By inhibiting MAOs and ChEs, it impacts the metabolism of monoamines and acetylcholine, respectively . This can lead to changes in mood, emotions, behavior, sleep, learning, attention, and sensitivity . Furthermore, the inhibition of these enzymes can lead to an increase in reactive oxygen species (ROS) and hydrogen peroxide (H2O2), which are responsible for neural cell death .
Result of Action
The result of N-(2,3-dichlorophenyl)quinoline-8-sulfonamide’s action is a reduction in the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, the compound exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
未来方向
属性
IUPAC Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-2-7-12(14(11)17)19-22(20,21)13-8-1-4-10-5-3-9-18-15(10)13/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLZEIYUSDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

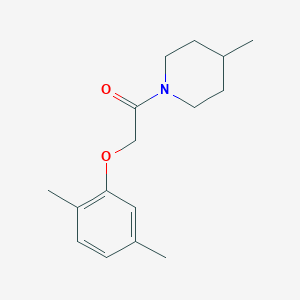
![1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2726082.png)
![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)
![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide](/img/structure/B2726089.png)
![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)
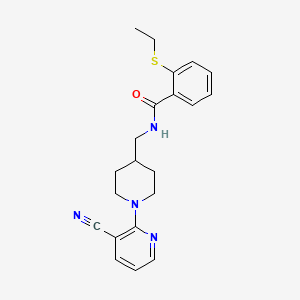
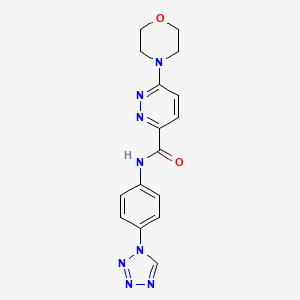
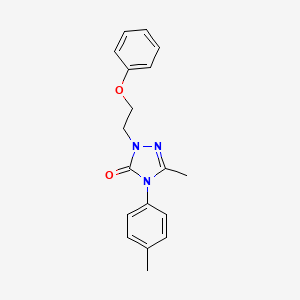
![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)
